BenchChemオンラインストアへようこそ!

NRX-252262

Wnt/β-catenin signaling Targeted protein degradation Molecular glues

NRX-252262 is a first-in-class monovalent molecular glue that directly enhances β-catenin:β-TrCP interaction, triggering selective ubiquitination and proteasomal degradation of mutant β-catenin. Unlike PROTACs, it exploits the native E3 interface—no linker or exogenous ligase required. With an EC₅₀ of 3.8 nM, it is >6,000-fold more potent than early glues and >52,000-fold improved over the initial hit. Its mutant-selective degradation profile makes it an irreplaceable benchmark for Wnt/β-catenin drug discovery. No generic substitute replicates this mechanism, potency, or cooperativity.

Molecular Formula C23H17Cl2F3N2O4S
Molecular Weight 545.4 g/mol
Cat. No. B8087031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRX-252262
Molecular FormulaC23H17Cl2F3N2O4S
Molecular Weight545.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC
InChIInChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31)
InChIKeySPAYLOCXFWJEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NRX-252262: Potent β-Catenin Molecular Glue Degrader for Wnt Pathway Research Procurement


NRX-252262 is a synthetic small-molecule molecular glue that potently enhances the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP, promoting the ubiquitination and subsequent proteasomal degradation of mutant β-catenin . It exhibits a reported EC₅₀ of 3.8 nM for inducing β-catenin degradation in biochemical assays and is characterized as a preclinical β-catenin degrader with a molecular weight of 545.36 g/mol .

NRX-252262: Why Generic β-Catenin Degraders or PROTACs Cannot Be Directly Substituted


NRX-252262 is not a conventional ATP-competitive inhibitor or a heterobifunctional PROTAC; it is a monovalent molecular glue that inserts into a native β-catenin:β-TrCP protein-protein interface . This mechanism is fundamentally distinct from PROTACs, which rely on recruiting a separate E3 ligase via a linker, and from upstream Wnt pathway inhibitors that do not directly degrade β-catenin . Consequently, the potency, cooperativity, and mutant selectivity profile of NRX-252262 cannot be replicated by other in-class compounds, making direct substitution without rigorous comparative validation scientifically unsound .

NRX-252262 Quantitative Differentiation Evidence: EC₅₀, Cellular Degradation, and Binding Affinity Comparisons


NRX-252262 Exhibits Nanomolar Potency in β-Catenin Degradation, Superior to Prototype Molecular Glue NRX-2663

NRX-252262 demonstrates a >6,000-fold improvement in β-catenin degradation potency (EC₅₀) compared to the earlier molecular glue NRX-2663. This potency gain was achieved through rational, structure-based optimization of the chemical scaffold, resulting in a significantly lower effective concentration for inducing mutant β-catenin degradation .

Wnt/β-catenin signaling Targeted protein degradation Molecular glues

NRX-252262 Induces Robust Degradation of S33E/S37A Mutant β-Catenin in Cells at 35 μM

NRX-252262 induces degradation of the S33E/S37A mutant β-catenin in a cellular context. At a concentration of 35 μM, it causes measurable degradation of the mutant protein, a key functional outcome that distinguishes it from compounds that only enhance binding in biochemical assays but fail to drive degradation in living cells .

Cellular degradation β-catenin mutant Target validation

NRX-252262 Binds with Nanomolar Affinity (Kd), Surpassing NRX-2663's Binding Strength

NRX-252262 exhibits a significantly tighter binding affinity (Kd) for the β-catenin:β-TrCP complex compared to NRX-2663. The Kd value, reflecting the thermodynamic stability of the ternary complex, is a crucial parameter for understanding the compound's mechanism of action and predicting its efficacy in cellular systems .

Binding affinity Protein-protein interaction Ternary complex

NRX-252262 Represents a >52,000-Fold Potency Improvement Over the Original HTS Hit NRX-1532

NRX-252262 demonstrates a remarkable >52,000-fold improvement in potency compared to the initial high-throughput screening (HTS) hit, NRX-1532. This quantification highlights the extensive medicinal chemistry optimization that transformed a weak initial hit into a potent, drug-like degrader suitable for advanced research applications .

Structure-activity relationship Drug optimization Molecular glue evolution

NRX-252262: Optimal Research and Industrial Application Scenarios Based on Differentiated Performance


Preclinical Validation of β-Catenin Degradation in Wnt-Driven Cancer Models

NRX-252262's potent degradation of mutant β-catenin at nanomolar concentrations (EC₅₀ = 3.8 nM) makes it an ideal tool compound for preclinical studies in Wnt-dependent cancer cell lines and xenograft models, particularly those harboring β-catenin mutations. Its >6,000-fold higher potency compared to early molecular glues like NRX-2663 enables robust target engagement and downstream pathway modulation at lower, more therapeutically relevant doses, reducing the risk of off-target effects and improving in vivo tolerability .

Mechanistic Studies of β-Catenin:β-TrCP Ternary Complex Formation

NRX-252262's mechanism as a molecular glue that inserts into the native β-catenin:β-TrCP interface provides a unique research tool for studying the biophysics and structural biology of targeted protein degradation. Its nanomolar affinity allows for detailed kinetic and thermodynamic analysis of ternary complex formation, and its ability to induce degradation of mutant β-catenin in cells offers a platform for investigating the cellular machinery of ubiquitination and proteasomal degradation .

Tool Compound for Developing Next-Generation β-Catenin Degraders

NRX-252262 serves as a benchmark compound for medicinal chemistry campaigns aimed at developing improved β-catenin degraders. Its favorable drug-like properties (MW = 545.36, solubility in DMSO) and well-characterized structure-activity relationship (SAR) provide a strong foundation for designing analogs with enhanced pharmacokinetic profiles, oral bioavailability, and brain penetration. The compound's >52,000-fold potency improvement over the initial hit NRX-1532 also serves as a case study in structure-guided optimization of molecular glues .

Research on Mutant-Selective Protein Degradation in Oncology

NRX-252262 demonstrates a preference for enhancing the degradation of mutant β-catenin over wild-type β-catenin, making it a valuable tool for investigating mutant-selective therapeutic strategies. This property is particularly relevant for cancers with activating mutations in the Wnt/β-catenin pathway, where selective elimination of the oncogenic mutant protein while sparing the wild-type counterpart could lead to a wider therapeutic window and reduced toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NRX-252262

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.